Cas no 911040-42-1 (1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone)

1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone structure
911040-42-1 structure
Produktname:1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone
CAS-Nr.:911040-42-1
MF:C12H13NOS2
MW:251.367720365524
MDL:MFCD24848824
CID:4524529
PubChem ID:25215307

1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone
    • 1-[(4R)-4-benzyl-2-thioxo-1,3-thiazolidin-3-yl]ethanone
    • (R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethanone
    • (R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one
    • 1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-thiazolidinyl]ethanone (ACI)
    • 2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4R)- (9CI)
    • 1-[(4R)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone
    • E75013
    • SCHEMBL2525355
    • 1-[(4R)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethan-1-one
    • CS-0097412
    • 911040-42-1
    • BS-47486
    • MDL: MFCD24848824
    • Inchi: 1S/C12H13NOS2/c1-9(14)13-11(8-16-12(13)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m1/s1
    • InChI-Schlüssel: SHIOICUNOVAZNH-LLVKDONJSA-N
    • Lächelt: C(C1C=CC=CC=1)[C@@H]1CSC(=S)N1C(=O)C

Berechnete Eigenschaften

  • Genaue Masse: 251.04385639g/mol
  • Monoisotopenmasse: 251.04385639g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 16
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 287
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 77.7Ų
  • XLogP3: 2.8

1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Ambeed
A1232292-250mg
(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one
911040-42-1 98%
250mg
$27.0 2025-02-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R107999-5g
1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone
911040-42-1 98%
5g
¥7693 2023-09-07
Ambeed
A1232292-1g
(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one
911040-42-1 98%
1g
$107.0 2025-02-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R945881-100mg
(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one
911040-42-1 98%
100mg
¥344.70 2022-11-27
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R107999-100mg
1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone
911040-42-1 98%
100mg
¥587 2023-09-07
AN HUI ZE SHENG Technology Co., Ltd.
Y29722-5g
(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethanone
911040-42-1 97%
5g
¥9576.00 2023-09-15
Chemenu
CM541333-250mg
(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethanone
911040-42-1 96%
250mg
$52 2023-01-09
Enamine
EN300-12028485-1.0g
1-[(4R)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethan-1-one
911040-42-1 95%
1.0g
$0.0 2022-12-06
AN HUI ZE SHENG Technology Co., Ltd.
A056668-250mg
(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethanone
911040-42-1 97%
250mg
¥210.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
A056668-1g
(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethanone
911040-42-1 97%
1g
¥678.00 2023-09-15

1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  20 min, rt; 72 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 10 min, 0 °C
1.4 10 min, 0 °C; 0 °C → rt; 1 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid
Gjessing, Gard; Johnsen, Lars-Inge Gammelsaeter; Antonsen, Simen Gjelseth; Nolsoee, Jens M. J.; Stenstroem, Yngve; et al, Molecules, 2022, 27(7),

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Water ;  overnight, reflux
1.2 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt → 0 °C
1.3 0 °C; 0 °C → rt; overnight, rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
Radical-Mediated Thiol-Ene Strategy: Photoactivation of Thiol-Containing Drugs in Cancer Cells
Sun, Shuang; Oliveira, Bruno L.; Jimenez-Oses, Gonzalo; Bernardes, Goncalo J. L., Angewandte Chemie, 2018, 57(48), 15832-15835

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Referenz
Stereoselective synthesis towards verbalactone and (+)-(3R,5R)-3-hydroxy-5-decanolide
Venkatesham, Akkaladevi; Srinivasa Rao, Ramisetti; Nagaiah, Kommu, Tetrahedron: Asymmetry, 2012, 23(5), 381-387

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt → 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Total synthesis and structural validation of cyclodepsipeptides solonamide A and B
Kitir, Betul; Baldry, Mara; Ingmer, Hanne; Olsen, Christian A., Tetrahedron, 2014, 70(42), 7721-7732

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 30 min, 0 °C
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Stereoselective total synthesis of stagonolide-C
Venkatesham, Akkaladevi; Nagaiah, Kommu, Tetrahedron: Asymmetry, 2012, 23(15-16), 1186-1197

1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone Raw materials

1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone Preparation Products

Artikel empfehlen

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:911040-42-1)1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone
A1063018
Reinheit:99%
Menge:5g
Preis ($):481.0